molecular formula C18H16O5 B3328670 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 508225-85-2

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3328670
CAS RN: 508225-85-2
M. Wt: 312.3 g/mol
InChI Key: SBCPCSMIKOJCKF-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. The compound was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its binding to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in changes in the activity of certain brain regions, particularly those involved in perception and mood. The compound has also been found to interact with other receptors, including the dopamine and norepinephrine receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one are complex and not fully understood. The compound has been found to induce alterations in sensory perception, including changes in visual and auditory perception. It can also lead to changes in mood and affect, including feelings of euphoria, empathy, and increased sociability. However, the compound can also induce negative effects, including anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage is its ability to induce specific changes in brain activity, which can be useful for studying the neural basis of perception and cognition. However, the compound also has several limitations, including its potential for inducing negative side effects, its limited availability, and its legal status as a controlled substance.

Future Directions

There are several potential future directions for research on (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. One area of interest is the development of new compounds that can selectively target specific serotonin receptor subtypes, which may lead to more precise control over the effects of these compounds. Additionally, research may focus on the use of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one and related compounds for the treatment of psychiatric disorders, including depression and anxiety. Finally, research may also explore the potential use of these compounds as tools for studying the neural basis of consciousness and perception.

Scientific Research Applications

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one can alter the activity of certain brain regions, leading to changes in perception and mood.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-13-5-8-16(21-2)14(10-13)15(19)6-3-12-4-7-17-18(9-12)23-11-22-17/h3-10H,11H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCPCSMIKOJCKF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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